molecular formula C19H17F2NO4 B5320660 4-[1-(3,5-difluoro-4-methoxybenzoyl)-3-pyrrolidinyl]benzoic acid

4-[1-(3,5-difluoro-4-methoxybenzoyl)-3-pyrrolidinyl]benzoic acid

Cat. No. B5320660
M. Wt: 361.3 g/mol
InChI Key: HUKXBYFCUFSTGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[1-(3,5-difluoro-4-methoxybenzoyl)-3-pyrrolidinyl]benzoic acid, also known as DFP-10825, is a chemical compound that has been studied for its potential therapeutic applications in various diseases. This compound belongs to the class of benzoylphenyl ureas and has been found to exhibit potent anti-inflammatory and anti-tumor properties.

Mechanism of Action

The exact mechanism of action of 4-[1-(3,5-difluoro-4-methoxybenzoyl)-3-pyrrolidinyl]benzoic acid is not fully understood. However, it is believed to exert its anti-tumor and anti-inflammatory effects by inhibiting the activity of several key enzymes and signaling pathways involved in these processes. For example, this compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs) and phosphodiesterases (PDEs), which are involved in tumor invasion and metastasis and inflammation, respectively.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects in preclinical studies. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and reduce tumor angiogenesis (the formation of new blood vessels that supply nutrients to tumors). In addition, this compound has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[1-(3,5-difluoro-4-methoxybenzoyl)-3-pyrrolidinyl]benzoic acid in lab experiments is its potent anti-tumor and anti-inflammatory effects, which make it a promising candidate for the development of novel therapeutics. However, there are also some limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, and its efficacy and safety in humans have not been established yet.

Future Directions

There are several future directions for the study of 4-[1-(3,5-difluoro-4-methoxybenzoyl)-3-pyrrolidinyl]benzoic acid. One of the main areas of research is the development of novel therapeutics based on this compound for the treatment of cancer and inflammation. In addition, further studies are needed to elucidate the exact mechanism of action of this compound and to determine its efficacy and safety in humans. Finally, the development of new synthetic methods for the preparation of this compound and its analogs may lead to the discovery of more potent and selective compounds with improved therapeutic properties.

Synthesis Methods

4-[1-(3,5-difluoro-4-methoxybenzoyl)-3-pyrrolidinyl]benzoic acid can be synthesized using a multi-step process involving the reaction of 3,5-difluoro-4-methoxybenzoic acid with pyrrolidine and subsequent coupling with 4-aminobenzoic acid. The final product is obtained after purification and characterization using various analytical techniques.

Scientific Research Applications

4-[1-(3,5-difluoro-4-methoxybenzoyl)-3-pyrrolidinyl]benzoic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. Several preclinical studies have shown that this compound exhibits potent anti-tumor activity by inhibiting the growth and proliferation of cancer cells. It has also been found to have anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines and chemokines.

properties

IUPAC Name

4-[1-(3,5-difluoro-4-methoxybenzoyl)pyrrolidin-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2NO4/c1-26-17-15(20)8-14(9-16(17)21)18(23)22-7-6-13(10-22)11-2-4-12(5-3-11)19(24)25/h2-5,8-9,13H,6-7,10H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUKXBYFCUFSTGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1F)C(=O)N2CCC(C2)C3=CC=C(C=C3)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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